molecular formula C14H19F3N4O B6460108 2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)acetamide CAS No. 2549001-62-7

2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)acetamide

Cat. No.: B6460108
CAS No.: 2549001-62-7
M. Wt: 316.32 g/mol
InChI Key: JHWJXDPWVBXMMR-UHFFFAOYSA-N
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Description

2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H19F3N4O and its molecular weight is 316.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.15109573 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives, which share structural similarities with the compound , are used in the agrochemical and pharmaceutical industries . These compounds are thought to affect various biochemical pathways due to their unique physicochemical properties .

Pharmacokinetics

It is known that the unique physicochemical properties of trifluoromethylpyridine derivatives, which share structural similarities with the compound , may influence their pharmacokinetic properties .

Result of Action

It is known that trifluoromethylpyridine derivatives, which share structural similarities with the compound , have various biological activities . These activities are thought to result from the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It is known, though, that the unique physicochemical properties of trifluoromethylpyridine derivatives, which share structural similarities with the compound , may influence their stability and efficacy .

Properties

IUPAC Name

2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c1-20(10-4-3-7-21(8-10)9-12(18)22)13-11(14(15,16)17)5-2-6-19-13/h2,5-6,10H,3-4,7-9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWJXDPWVBXMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC(=O)N)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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